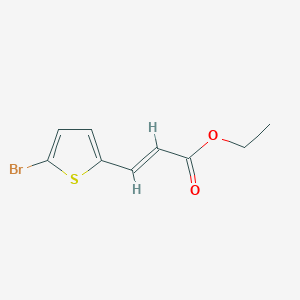

Ethyl 3-(5-bromothiophen-2-yl)acrylate

Description

Properties

Molecular Formula |

C9H9BrO2S |

|---|---|

Molecular Weight |

261.14 g/mol |

IUPAC Name |

ethyl (E)-3-(5-bromothiophen-2-yl)prop-2-enoate |

InChI |

InChI=1S/C9H9BrO2S/c1-2-12-9(11)6-4-7-3-5-8(10)13-7/h3-6H,2H2,1H3/b6-4+ |

InChI Key |

JAVFXFRTSHFVJE-GQCTYLIASA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(S1)Br |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(5-bromothiophen-2-yl)acrylate can be synthesized through various methods. One common approach involves the bromination of ethyl 3-(thiophen-2-yl)acrylate. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like chloroform (CHCl₃) at low temperatures . Another method involves the use of sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) to achieve the desired product .

Industrial Production Methods

Industrial production methods for ethyl 3-(5-bromothiophen-2-yl)acrylate are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromothiophen-2-yl)acrylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

Coupling Products: The products are often biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

Ethyl 3-(5-bromothiophen-2-yl)acrylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of semiconducting materials for organic electronics.

Pharmaceuticals: It is a building block for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action for ethyl 3-(5-bromothiophen-2-yl)acrylate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. The bromine atom and the ester group play crucial roles in its reactivity, allowing for selective transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electrophilicity: Bromothiophene and bromopyridine derivatives (e.g., ) exhibit higher electrophilicity at the acrylate’s β-carbon compared to furan or hydroxylated phenyl analogs, making them superior in nucleophilic addition reactions.

- Conjugation Effects: Thiophene and pyridine backbones enhance π-conjugation, favoring applications in conductive polymers, whereas furan derivatives are more suited for volatile organic compounds in fragrances .

- Crystallographic Stability: Bromophenyl acrylates (e.g., ) demonstrate stabilized crystal packing via hydrogen bonding, a feature absent in non-polar thiophene analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.